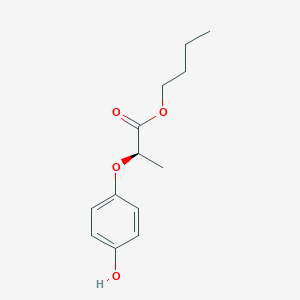

(R)-Butyl 2-(4-hydroxyphenoxy)propanoate

Übersicht

Beschreibung

(R)-Butyl 2-(4-hydroxyphenoxy)propanoate is a useful research compound. Its molecular formula is C13H18O4 and its molecular weight is 238.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

(R)-Butyl 2-(4-hydroxyphenoxy)propanoate is primarily recognized for its herbicidal properties . It is effective against grassy weeds, making it a crucial component in weed management strategies for various crops.

- Mechanism of Action : The compound functions as an inhibitor of acetyl-CoA carboxylase, an enzyme critical for fatty acid synthesis in plants. This inhibition leads to the disruption of lipid biosynthesis, ultimately resulting in plant death .

- Case Study : A study demonstrated that formulations containing this compound exhibited significant efficacy against specific weed species, leading to improved crop yields compared to untreated controls .

Pharmaceutical Applications

In the pharmaceutical sector, this compound serves as an important intermediate for synthesizing various therapeutic agents.

- Potential Therapeutic Uses : Research indicates that derivatives of this compound may possess anti-inflammatory and antioxidant properties, making them candidates for treating conditions related to oxidative stress.

- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound can be utilized as a precursor in the synthesis of APIs targeting inflammatory pathways. Its structural characteristics allow for modifications that enhance bioactivity and selectivity .

Biochemical Studies

The compound is also employed in biochemical research to study enzyme-substrate interactions.

- Enzyme Inhibition Studies : Due to its structural similarity to natural substrates, this compound can act as a probe in assays designed to investigate enzyme kinetics and inhibition mechanisms.

Analyse Chemischer Reaktionen

Ester Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions to yield (R)-2-(4-hydroxyphenoxy)propionic acid:

Acidic Hydrolysis

-

Conditions : Concentrated sulfuric acid (H₂SO₄), toluene, 85–90°C .

-

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.

-

Outcome : High-yield (99.2%) recovery of the parent acid with retained optical purity (99.4%) .

Basic Hydrolysis (Saponification)

-

Conditions : Aqueous NaOH or KOH, reflux.

-

Mechanism : Hydroxide ion attacks the ester carbonyl, forming a carboxylate salt and butanol.

-

Application : Critical for regenerating the active acid intermediate in herbicide synthesis .

Transesterification

The butyl ester group reacts with alternative alcohols to form new esters:

| Alcohol | Catalyst | Conditions | Product Ester | Yield | Source |

|---|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux, 6–8 hrs | Methyl 2-(4-hydroxyphenoxy)propanoate | 85–90% | |

| Propanol | Tosic acid | 100–110°C, 10 hrs | Propyl 2-(4-hydroxyphenoxy)propanoate | 88% |

Mechanism : Acid-catalyzed nucleophilic acyl substitution, where the incoming alcohol displaces the butoxy group. Optical integrity is preserved due to mild conditions .

Etherification via Phenolic Hydroxyl

The phenolic –OH participates in nucleophilic aromatic substitution (NAS) reactions:

Example : Synthesis of Cyhalofop-butyl Intermediate

-

Substrate : 3,4-Difluorobenzonitrile

-

Conditions :

-

Base: Na₂CO₃

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Temperature: 90°C, 12 hrs

-

-

Reaction :

Mechanism : Deprotonation of the phenolic –OH generates a phenoxide ion, which attacks the electron-deficient aromatic ring of 3,4-difluorobenzonitrile.

Nucleophilic Acyl Substitution

The ester carbonyl is susceptible to nucleophilic attack by amines or thiols:

Aminolysis

-

Conditions : Primary amines (e.g., methylamine), H₂O/EtOH, 60°C.

-

Product : (R)-2-(4-hydroxyphenoxy)propanamide derivatives.

-

Application : Synthesis of amide-based bioactive molecules.

Oxidation of Phenolic Moiety

While not explicitly documented for this compound, analogous phenolic esters are oxidized to quinones under strong oxidizers (e.g., KMnO₄/H⁺). Such reactions could proceed via:

-

Deprotonation of –OH.

-

Electron transfer to form phenoxy radicals.

-

Dimerization or further oxidation to quinoid structures.

Thermal Decomposition

At elevated temperatures (>200°C), the ester may undergo pyrolysis:

-

Pathway 1 : Elimination of butene to form 2-(4-hydroxyphenoxy)acrylic acid.

-

Pathway 2 : Cleavage of the ether linkage, yielding 4-hydroxyphenol and butyl acrylate.

Stereochemical Considerations

The (R)-configuration at the chiral center remains intact under most reaction conditions due to:

Eigenschaften

Molekularformel |

C13H18O4 |

|---|---|

Molekulargewicht |

238.28 g/mol |

IUPAC-Name |

butyl (2R)-2-(4-hydroxyphenoxy)propanoate |

InChI |

InChI=1S/C13H18O4/c1-3-4-9-16-13(15)10(2)17-12-7-5-11(14)6-8-12/h5-8,10,14H,3-4,9H2,1-2H3/t10-/m1/s1 |

InChI-Schlüssel |

MPNXVFDGEQKYAY-SNVBAGLBSA-N |

Isomerische SMILES |

CCCCOC(=O)[C@@H](C)OC1=CC=C(C=C1)O |

Kanonische SMILES |

CCCCOC(=O)C(C)OC1=CC=C(C=C1)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.